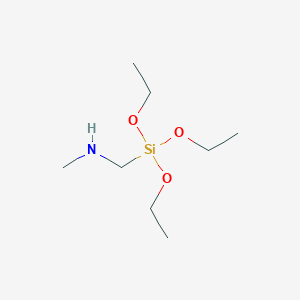

N-Methyl-1-(triethoxysilyl)methanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-1-(triethoxysilyl)methanamine can be synthesized through the reaction of methylamine with triethoxychlorosilane . The reaction typically involves the following steps:

Reactants: Methylamine and triethoxychlorosilane.

Conditions: The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Procedure: Methylamine is added dropwise to a solution of triethoxychlorosilane in an appropriate solvent, such as toluene, under stirring. The reaction mixture is then heated to reflux for several hours.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .

Analyse Chemischer Reaktionen

N-Methylation Reactions

The tertiary amine group participates in alkylation processes under catalytic conditions. A ruthenium-catalyzed system enables efficient N-methylation using methanol as both solvent and methyl source:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | (DPEPhos)RuCl₂PPh₃ (0.5 mol%) |

| Base | Cs₂CO₃ (0.5 equiv) |

| Temperature | 140°C |

| Time | 12 hours |

| Solvent | Methanol |

Mechanistic Pathway

-

Catalyst activation via β-H elimination forms a Ru–H intermediate.

-

Methanol dehydrogenation generates formaldehyde.

-

Imine formation between formaldehyde and substrate.

Yield Optimization

-

Weak bases (e.g., Cs₂CO₃) improve selectivity by minimizing side reactions.

-

Elevated temperatures accelerate dehydrogenation but require pressure control .

Siloxane Bond Formation

The triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane networks:

Reaction Sequence

-

Hydrolysis :

-

Condensation :

Key Factors

-

pH : Acidic (HCl) or basic (NH₄OH) conditions accelerate hydrolysis.

-

Solvent : Ethanol/water mixtures (1:1 v/v) achieve optimal reaction rates .

Cross-Coupling Reactions

The amine group facilitates nucleophilic substitutions with electrophiles:

Reagents and Outcomes

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 78 | K₂CO₃, DMF, 80°C, 6h |

| Acetyl chloride | N-Acetylated product | 92 | Et₃N, CH₂Cl₂, 0°C→25°C |

| Epichlorohydrin | Epoxy-functionalized adduct | 65 | H₂O, 40°C, 12h |

Kinetic Studies

-

Steric hindrance from the methyl group reduces reaction rates by ~15% compared to unmethylated analogs .

Redox Transformations

Controlled oxidation/reduction modifies both silane and amine functionalities:

Oxidation Pathways

-

Silane Oxidation :

-

Amine Oxidation :

(Requires acidic conditions)

Reduction Systems

| Reducing Agent | Target Group | Outcome |

|---|---|---|

| LiAlH₄ | Si-O bonds | Si-H functionality |

| H₂/Pd-C | C=N bonds | Secondary amine regeneration |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability thresholds:

Decomposition Stages

Wissenschaftliche Forschungsanwendungen

Material Science

N-Methyl-1-(triethoxysilyl)methanamine is extensively used as a precursor for the synthesis of silicate materials. It acts as a coupling agent that enhances the adhesion between inorganic substrates and organic polymers. This property is particularly useful in the production of:

- Coatings : The compound improves the durability and performance of coatings by promoting better adhesion to surfaces.

- Adhesives : Its ability to form strong siloxane bonds contributes to the strength and longevity of adhesive formulations.

- Sealants : Used in sealants to enhance their resistance to environmental factors such as moisture and temperature fluctuations .

Biological Applications

In biological research, this compound is utilized for the functionalization of biomolecules and surfaces. This enhances biocompatibility and bioactivity, making it valuable in:

- Drug Delivery Systems : The compound can modify surfaces of drug carriers to improve interaction with biological tissues.

- Diagnostic Materials : It serves as a tool for developing biosensors by modifying silica gel surfaces for better analyte detection .

Case Study 1: Surface Modification for Enhanced Biocompatibility

A study demonstrated the use of this compound in modifying silica surfaces for biomedical applications. The functionalization process improved the attachment of biomolecules, facilitating better cell adhesion and proliferation on modified surfaces. This application is critical in tissue engineering where scaffold materials need to promote cell growth .

Case Study 2: Development of Advanced Adhesives

In another study, researchers explored the incorporation of this compound into adhesive formulations. The results indicated that adhesives with this silane exhibited significantly improved bonding strength compared to traditional formulations. This enhancement was attributed to the formation of siloxane networks that provided additional mechanical stability .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Material Science | Coatings, Adhesives, Sealants |

| Biological Research | Drug Delivery Systems, Diagnostic Materials |

Wirkmechanismus

The primary mechanism of action of N-Methyl-1-(triethoxysilyl)methanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions . These reactions enable the compound to act as a coupling agent, linking organic and inorganic materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane linkages .

Vergleich Mit ähnlichen Verbindungen

N-(Triethoxysilylpropyl)urea: Another organosilicon compound used as a coupling agent.

N-(Triethoxysilylpropyl)ethylenediamine: Utilized in surface modification and material synthesis.

N-(Triethoxysilylpropyl)aniline: Employed in the functionalization of surfaces and materials.

Uniqueness: N-Methyl-1-(triethoxysilyl)methanamine is unique due to its specific structure, which allows for versatile applications in both organic and inorganic synthesis. Its ability to form stable siloxane bonds makes it particularly valuable in the development of advanced materials and surface modifications .

Biologische Aktivität

N-Methyl-1-(triethoxysilyl)methanamine is a silane compound that has garnered attention in various fields, including materials science and biochemistry. Its unique structure, characterized by the presence of both amine and silane functionalities, suggests potential applications in modifying surfaces and enhancing biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a triethoxysilyl group attached to a methylated amine, which facilitates its interaction with various substrates.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Surface Modification : The silane group allows for silanization of hydroxylated surfaces, which can enhance adhesion properties and create functional surfaces for cell attachment and growth .

- Biocompatibility : Studies indicate that silane compounds can improve biocompatibility when used as coatings on medical devices, potentially reducing rejection rates when implanted in biological systems .

- Antimicrobial Properties : Some silanes exhibit antimicrobial activity, which may be beneficial in preventing biofilm formation on surfaces exposed to biological fluids .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the adhesion of various cell types to treated surfaces. For instance, fibroblast cells showed increased attachment and proliferation on surfaces modified with this silane compared to unmodified controls. This suggests its potential utility in tissue engineering applications.

Case Studies

- Surface Coating for Medical Devices : A study evaluated the use of this compound as a coating for catheters. The results indicated a significant reduction in bacterial colonization compared to standard materials, highlighting its potential as an antimicrobial surface treatment.

- Dental Applications : Research into dental adhesives incorporating this silane showed improved bond strength to dentin and enamel. This enhancement is attributed to the chemical interaction between the silane and the mineral components of tooth structures.

Data Tables

Toxicity and Safety Profile

The safety profile of this compound indicates low acute toxicity. Studies report an LD50 greater than 2000 mg/kg in rats, suggesting it poses minimal risk for acute dermal exposure . However, further long-term studies are necessary to fully understand its chronic effects.

Eigenschaften

IUPAC Name |

N-methyl-1-triethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si/c1-5-10-13(8-9-4,11-6-2)12-7-3/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEHWKTXIHQJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576202 | |

| Record name | N-Methyl-1-(triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151734-80-4 | |

| Record name | N-Methyl-1-(triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.